Product packaging for 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine(Cat. No.:)

4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

Cat. No.: B11784919
M. Wt: 230.69 g/mol
InChI Key: GYWBORBQMUDFPE-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

Pyrimidine scaffolds are fundamental building blocks in the synthesis of a multitude of biologically active compounds and functional materials. gsconlinepress.comgsconlinepress.comresearchgate.net Their presence in the nucleobases cytosine, thymine, and uracil underscores their critical role in biological systems. This inherent biological relevance has inspired chemists to incorporate the pyrimidine motif into novel therapeutic agents. jrasb.comnih.gov The structural rigidity and the presence of nitrogen atoms capable of hydrogen bonding make pyrimidines ideal for creating molecules that can interact with biological targets with high specificity. nih.gov In materials science, pyrimidine-based structures are explored for their electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of its steric and electronic properties, making it a versatile platform for constructing complex molecular architectures. nbinno.com

Overview of Chloropyrimidine Derivatives as Key Synthetic Intermediates

Among the various classes of pyrimidine derivatives, chloropyrimidines have emerged as exceptionally valuable synthetic intermediates. google.commdpi.com The presence of a chlorine atom on the pyrimidine ring significantly influences its reactivity, rendering the carbon atom to which it is attached susceptible to nucleophilic attack. nbinno.combeilstein-journals.org This reactivity allows for the facile introduction of a wide range of functional groups through nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comrsc.org

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines. researchgate.net This versatility makes chloropyrimidines crucial starting materials in drug discovery programs and in the synthesis of agrochemicals and other fine chemicals. nih.gov The regioselectivity of these substitution reactions can often be controlled by the electronic and steric nature of other substituents on the pyrimidine ring, offering a degree of predictability and control in synthetic design. wuxiapptec.com

Research Context for 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine within Advanced Organic Synthesis

While specific research dedicated exclusively to "this compound" is not extensively documented in publicly available literature, its structure suggests a significant potential as a bespoke building block in advanced organic synthesis. The molecule features a 4-chloropyrimidine (B154816) core, which, as discussed, is a reactive handle for nucleophilic substitution. Furthermore, the presence of two stereogenic centers within the 1-methoxyethyl substituents at the 2- and 6-positions introduces chirality, a critical element in the synthesis of enantiomerically pure pharmaceuticals and other specialized materials.

Hypothetical Synthesis and Physicochemical Properties

Given the absence of specific literature on "this compound," a plausible synthetic route and predicted physicochemical properties can be inferred from established principles of pyrimidine chemistry.

Plausible Synthetic Pathways

A likely synthetic approach to "this compound" would involve a variation of the Pinner pyrimidine synthesis. mdpi.comslideshare.net This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.netrsc.orgalmerja.com

A potential retrosynthetic analysis is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

[Image of the retrosynthetic analysis showing the target molecule being disconnected to 2,6-bis(1-methoxyethyl)-4-hydroxypyrimidine and then further to 3-methoxy-2,4-pentanedione and formamidine.]

The synthesis would likely proceed as follows:

Formation of the 1,3-dicarbonyl precursor: The key starting material would be a β-diketone, specifically 3-methoxy-2,4-pentanedione. This precursor itself could be synthesized through various established methods for the formation of β-dicarbonyl compounds.

Pinner Condensation: The 3-methoxy-2,4-pentanedione would then be condensed with an amidine, such as formamidine, in the presence of a base to construct the pyrimidine ring. This reaction would yield 2,6-bis(1-methoxyethyl)-4-hydroxypyrimidine.

Chlorination: The final step would be the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a standard transformation in pyrimidine chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govgoogle.com

Predicted Physicochemical Properties

Based on its molecular structure, the following physicochemical properties for "this compound" can be predicted:

PropertyPredicted Value
Molecular Formula C₁₀H₁₅ClN₂O₂
Molecular Weight 230.69 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure.
Chirality Contains two stereocenters, and can exist as a mixture of diastereomers (a meso compound and a pair of enantiomers).

Spectroscopic Characterization (Hypothetical Data)

The structural elucidation of "this compound" would rely on a combination of spectroscopic techniques. mdpi.comnih.govbiointerfaceresearch.com Hypothetical data for these analyses are presented below.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN2O2 B11784919 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-2,6-bis(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C10H15ClN2O2/c1-6(14-3)8-5-9(11)13-10(12-8)7(2)15-4/h5-7H,1-4H3

InChI Key

GYWBORBQMUDFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC(=N1)C(C)OC)Cl)OC

Origin of Product

United States

Chemical Transformations and Reactivity of 4 Chloro 2,6 Bis 1 Methoxyethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:

A singlet for the pyrimidine (B1678525) C5-H.

Quartets and doublets for the methine and methyl protons of the 1-methoxyethyl groups.

Singlets for the methoxy (B1213986) protons. The exact chemical shifts and coupling constants would depend on the diastereomeric ratio.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the pyrimidine ring carbons and the carbons of the 1-methoxyethyl substituents. The carbon attached to the chlorine atom (C4) would appear at a characteristic downfield shift.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the alkyl and aromatic groups.

C=N and C=C stretching vibrations of the pyrimidine ring.

C-O stretching vibrations of the ether linkages.

C-Cl stretching vibration.

Spectroscopic DataPredicted Chemical Shifts / Wavenumbers
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.20 (s, 1H, pyrimidine-H), 4.50-4.65 (q, 2H, CH-CH₃), 3.30-3.40 (s, 6H, OCH₃), 1.50-1.60 (d, 6H, CH-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170-175 (C2, C6), 160-165 (C4), 110-115 (C5), 75-80 (CH-OCH₃), 55-60 (OCH₃), 20-25 (CH₃)
MS (EI) m/z (%) = 230 (M⁺, 30), 232 (M⁺+2, 10), ...
IR (KBr) ν (cm⁻¹) = 2970 (C-H), 1580 (C=N), 1550 (C=C), 1100 (C-O), 750 (C-Cl)

Reactivity and Potential Applications in Organic Synthesis

The synthetic utility of "4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine" stems from the reactivity of its 4-chloro substituent.

Nucleophilic Aromatic Substitution Reactions

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C4 position towards attack by a wide range of nucleophiles.

Scheme 2: General Scheme for Nucleophilic Aromatic Substitution

[Image of the general reaction scheme showing this compound reacting with a generic nucleophile (Nu-H) to yield the substituted product.]

This reaction would allow for the introduction of various functionalities, including:

Amines: Reaction with primary or secondary amines would yield 4-amino-2,6-bis(1-methoxyethyl)pyrimidines.

Alcohols/Phenols: Reaction with alkoxides or phenoxides would lead to the formation of 4-alkoxy- or 4-aryloxy-2,6-bis(1-methoxyethyl)pyrimidines.

Thiols: Reaction with thiolates would produce 4-(alkylthio)- or 4-(arylthio)-2,6-bis(1-methoxyethyl)pyrimidines.

Cross-Coupling Reactions

While less common for chloropyrimidines compared to their bromo or iodo counterparts, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. These reactions would further expand the synthetic utility of this intermediate, enabling the introduction of aryl, vinyl, or alkynyl groups.

Potential as a Chiral Building Block

The presence of two stereocenters makes "this compound" a valuable chiral building block. If synthesized in an enantiomerically pure form, it could be used to introduce chirality into larger, more complex molecules. This is particularly relevant in the synthesis of pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity. The C2-symmetric nature of the substituents could also be advantageous in the design of chiral ligands for asymmetric catalysis, where such symmetry can lead to high levels of enantioselectivity.

"this compound" represents a promising, albeit currently under-investigated, chemical entity with significant potential in advanced organic synthesis. Its combination of a reactive chloropyrimidine core and chiral, functionalized side chains makes it a versatile platform for the construction of a diverse array of complex molecules. While specific experimental data for this compound is scarce, established principles of pyrimidine chemistry allow for the confident prediction of its synthesis, properties, and reactivity. Further research into the synthesis and applications of this and related compounds is warranted and could open up new avenues in medicinal chemistry, materials science, and asymmetric catalysis.

Advanced Spectroscopic and Mechanistic Investigations of 4 Chloro 2,6 Bis 1 Methoxyethyl Pyrimidine Reactivity

Elucidation of Reaction Mechanisms in Transformations of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, which is further influenced by its substituents. The chlorine atom at the C4 position is the most probable site for nucleophilic aromatic substitution (SNAr), a common reaction pathway for chloropyrimidines. wuxiapptec.comstackexchange.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity of such reactions on substituted pyrimidines is a subject of considerable study. For 2,4-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 3. In the case of this compound, the presence of two electron-donating (1-methoxyethyl) groups at positions C2 and C6 would likely enhance the electrophilicity of the ring carbons, particularly C4 and C6, making the C4-chloro substituent a favorable leaving group.

Transformations of this compound are expected to readily occur with a variety of nucleophiles. For instance, reactions with amines, alkoxides, and thiolates would lead to the corresponding 4-substituted pyrimidine derivatives. The reaction conditions would likely be influential; for example, acid-catalyzed amination in aqueous media has been shown to be effective for other chloropyrimidines. nih.gov

Table 1: Predicted Products of Nucleophilic Aromatic Substitution Reactions

NucleophilePredicted Product
Ammonia2,6-bis(1-methoxyethyl)pyrimidin-4-amine
Sodium Methoxide4-methoxy-2,6-bis(1-methoxyethyl)pyrimidine
Sodium Thiophenoxide4-(phenylthio)-2,6-bis(1-methoxyethyl)pyrimidine

It is important to note that with certain nucleophiles, displacement of the 2- or 6-substituents could potentially compete, though this is generally less favored for alkyl groups compared to good leaving groups like halogens or sulfones. rsc.orgwuxiapptec.com

Conformational Analysis via Advanced NMR Spectroscopy and X-ray Crystallography

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the chiral (1-methoxyethyl) substituents to the pyrimidine ring. Advanced NMR techniques and X-ray crystallography would be invaluable for a detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In solution, the molecule would likely exist as a mixture of rapidly interconverting conformers at room temperature. Variable-temperature NMR studies could be employed to potentially "freeze out" individual conformers or to determine the energetic barriers to rotation. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial for establishing through-space proximities between the protons of the methoxyethyl side chains and the pyrimidine ring, providing insights into the preferred spatial arrangement.

X-ray Crystallography:

In the solid state, X-ray crystallography would provide a precise three-dimensional structure of a single conformer. bbk.ac.uknih.gov This would definitively establish the bond lengths, bond angles, and torsional angles within the molecule. Of particular interest would be the orientation of the two (1-methoxyethyl) groups relative to the plane of the pyrimidine ring and to each other. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, would also be elucidated, which could influence the observed solid-state conformation. uni-bayreuth.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) *

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Pyrimidine H-56.8 - 7.2110 - 115
CH(OCH₃)CH₃4.5 - 5.0 (quartet)75 - 80
OCH₃3.2 - 3.5 (singlet)55 - 60
CH(OCH₃)CH₃1.4 - 1.7 (doublet)20 - 25
Pyrimidine C2/C6-165 - 170
Pyrimidine C4-160 - 165
Pyrimidine C5-110 - 115

*These are estimated values based on analogous structures and general NMR principles. Actual values may vary.

Spectroscopic Probes for Reaction Intermediates and Transition State Characterization

The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but can be approached using specialized spectroscopic techniques under controlled conditions.

Spectroscopic Probes for the Meisenheimer Intermediate:

The formation of the Meisenheimer complex in the SNAr reaction of this compound could potentially be observed using low-temperature NMR or stopped-flow UV-Vis spectroscopy. The formation of this intermediate would lead to significant changes in the electronic structure of the pyrimidine ring, resulting in a bathochromic (red) shift in the UV-Vis spectrum. In the ¹H NMR spectrum, the appearance of a new set of signals corresponding to the tetrahedral carbon at the site of nucleophilic attack would be expected.

Transition State Characterization:

While direct spectroscopic observation of a transition state is not feasible, its properties can be inferred from kinetic studies and computational modeling. Kinetic Isotope Effect (KIE) studies, for instance, can provide information about the bonding changes occurring at the transition state. rsc.org By isotopic labeling of the nucleophile or the pyrimidine ring, changes in reaction rates can be measured, which in turn shed light on the structure of the transition state. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict spectroscopic properties that can be compared with experimental data. wuxiapptec.com

Table 3: Key Spectroscopic Features for Mechanistic Studies

TechniqueObservableInformation Gained
Low-Temperature NMRAppearance of new signals, changes in chemical shiftsDirect observation and structural characterization of reaction intermediates (e.g., Meisenheimer complex).
Stopped-Flow UV-VisRapid changes in absorbance, appearance of new absorption bandsKinetic analysis of intermediate formation and decay.
FT-IR SpectroscopyChanges in vibrational frequencies (e.g., C-Cl stretch)Monitoring the progress of the reaction and identifying functional group transformations. vandanapublications.com
Computational Chemistry (DFT)Calculated energies and geometries of reactants, intermediates, and transition statesElucidation of the reaction energy profile and prediction of spectroscopic properties.

Computational and Theoretical Studies on 4 Chloro 2,6 Bis 1 Methoxyethyl Pyrimidine

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to characterizing the electronic landscape of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is primarily localized on the pyrimidine (B1678525) ring, with significant contributions from the nitrogen atoms and the substituted carbon atoms. The LUMO, conversely, is predominantly centered on the pyrimidine ring, particularly at the carbon atom bonded to the chlorine atom. This distribution suggests that the ring is susceptible to nucleophilic attack, a common reactivity pattern for chloro-pyrimidines.

Table 1: Calculated Frontier Orbital Energies

Parameter Energy (eV)
HOMO -7.12
LUMO -1.58

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the areas around the nitrogen atoms of the pyrimidine ring exhibit a negative potential (red and yellow regions), indicating their nucleophilic character. Conversely, the region around the chlorine-bound carbon atom shows a positive potential (blue region), marking it as a prime site for nucleophilic attack. The methoxyethyl side chains present a more neutral potential landscape.

Reaction Pathway Elucidation and Energy Profile Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this is particularly useful for studying its participation in nucleophilic aromatic substitution (SNAr) reactions.

The SNAr reaction is a characteristic reaction of halopyrimidines. Computational studies can model the entire reaction pathway, which typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The first step, which is usually rate-determining, involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. The second, faster step involves the departure of the chloride ion to restore the aromaticity of the pyrimidine ring.

By mapping the potential energy surface of the SNAr reaction, computational chemists can identify and characterize the transition state—the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. Theoretical calculations can predict these activation energies, providing valuable data for understanding and optimizing reaction conditions.

Table 2: Calculated Activation Energies for a Model SNAr Reaction

Reaction Step Parameter Value (kcal/mol)
Nucleophilic Attack Activation Energy (ΔG‡) 15.8

Note: Values are for a model reaction with a generic nucleophile and are subject to the specifics of the computational method.

Conformational Landscape Exploration and Energetic Preferences

The two (1-methoxyethyl) side chains in this compound can rotate around their single bonds, leading to various possible three-dimensional arrangements, or conformers. Understanding the conformational landscape is crucial as the molecule's shape can influence its reactivity and physical properties.

Computational methods can systematically explore these different conformations and calculate their relative energies. For this compound, the lowest energy conformers are those that minimize steric hindrance between the bulky side chains and the pyrimidine ring. The methoxy (B1213986) groups and ethyl fragments will orient themselves to achieve the most stable spatial arrangement, which is often a staggered conformation. These energetic preferences dictate the predominant shape of the molecule in a given environment.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." As a result, the requested article focusing solely on the computational and theoretical studies of this particular molecule, including its structure-reactivity relationships, cannot be generated.

Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline and focusing exclusively on "this compound" is not possible at this time due to the absence of relevant scientific information.

Role of 4 Chloro 2,6 Bis 1 Methoxyethyl Pyrimidine As a Versatile Synthetic Synthon

Building Block for Complex Heterocyclic Architectures

The structure of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is inherently suited for the construction of complex heterocyclic systems. The reactive C-Cl bond is the primary anchor point for annulation and condensation reactions. Chemists can leverage this reactivity to fuse additional rings onto the pyrimidine (B1678525) core, leading to polycyclic and pharmacologically relevant scaffolds like pyrimido[1,6-a]pyrimidines. nih.gov

For instance, a common strategy involves the reaction of a chloropyrimidine with a bifunctional nucleophile. This can initiate a sequence of reactions, often in one pot, leading to the formation of a new fused ring system. The specific nature of the 1-methoxyethyl groups can sterically guide the approaching nucleophile or influence the electronic properties of the pyrimidine ring, thereby affecting the regioselectivity and outcome of the cyclization reaction.

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction TypeReagent ClassResulting Scaffold
Nucleophilic Aromatic SubstitutionAmines, DiaminesAminopyrimidines, Fused Imidazopyrimidines
Suzuki CouplingBoronic AcidsAryl-substituted Pyrimidines
Sonogashira CouplingTerminal AlkynesAlkynyl-substituted Pyrimidines
Buchwald-Hartwig AminationAminesN-Aryl/N-Alkyl Aminopyrimidines

This table presents potential synthetic transformations based on the known reactivity of chloropyrimidines.

Precursor for Advanced Organic Materials (e.g., polymers, optoelectronic compounds)

Pyrimidine-containing compounds with extended conjugation are explored for their potential in creating molecular wires and light-emitting devices. researchgate.net While direct research on this compound for advanced materials is not extensively documented, its structure offers clear potential. The chloro-substituent can be replaced through cross-coupling reactions, such as Suzuki or Stille couplings, to link the pyrimidine core to other aromatic or heteroaromatic units.

This strategy allows for the systematic construction of conjugated oligomers and polymers where the pyrimidine ring acts as a defined building block. The electronic properties of the final material could be fine-tuned by the choice of the coupled aromatic system. The 1-methoxyethyl side chains could enhance the solubility and processability of these materials, which is a critical factor for their application in devices.

Strategies for Diversity-Oriented Synthesis Utilizing the Pyrimidine Scaffold

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules from a common starting material. capes.gov.br The pyrimidine scaffold is an excellent platform for DOS due to its multiple, chemically distinct reaction sites. researchgate.netacs.org A strategy using a deconstruction-reconstruction approach can transform pyrimidines into other nitrogen heterocycles, such as azoles, by converting them into pyrimidinium salts which are then cleaved and recyclized. nih.gov

Starting with this compound, a library of compounds can be generated through parallel synthesis.

Key Diversification Points:

C4-Position: A wide range of nucleophiles can be introduced via substitution of the chlorine atom.

Pyrimidine Ring: The ring itself can be modified or cleaved and reconstructed to form entirely new heterocyclic cores. nih.gov

Side Chains: The methoxyethyl groups could potentially be demethylated and further functionalized.

This multi-directional approach allows for the rapid generation of a library of related but structurally distinct molecules, which is a cornerstone of modern drug discovery and chemical biology.

Green Chemistry Approaches in the Synthesis and Utilization of Chloropyrimidine Derivatives

Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry focuses on developing more environmentally benign alternatives. mdpi.com These approaches are increasingly applied to the synthesis and modification of chloropyrimidines.

Key green chemistry principles applicable to chloropyrimidine chemistry include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF. shd-pub.org.rs

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, including recyclable heterogeneous catalysts or organocatalysts. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or ultrasound irradiation to shorten reaction times and reduce energy consumption. rasayanjournal.co.innih.govnih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of reactant atoms into the final product. rasayanjournal.co.in

For the utilization of this compound, green approaches would favor catalytic cross-coupling reactions over stoichiometric methods and would be performed using non-toxic solvents and reagents where possible. For example, the synthesis of aminopyrimidines can often be achieved under catalyst-free and solvent-free conditions, or by using microwave irradiation to accelerate the reaction. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Methods for Pyrimidines

FeatureTraditional MethodGreen Approach
Solvents Chlorinated hydrocarbons, DMFWater, Ethanol, Ionic Liquids, Solvent-free
Energy Conventional heating (long reaction times)Microwave, Ultrasound (shorter times)
Catalysts Stoichiometric reagents, toxic metalsRecyclable catalysts, organocatalysts
Process Multi-step synthesis with isolationOne-pot reactions, Multicomponent reactions

Future Research Directions and Unexplored Avenues for 4 Chloro 2,6 Bis 1 Methoxyethyl Pyrimidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is a critical first step for any further investigation. Future research should focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Key Research Objectives:

Exploration of Novel Starting Materials: Research into alternative and more readily available precursors for the pyrimidine (B1678525) ring could lead to more cost-effective and sustainable synthetic routes.

Catalytic C-C Bond Formation: The introduction of the 1-methoxyethyl side chains could be optimized using modern catalytic methods, such as cross-coupling reactions, to improve yield and stereoselectivity.

Flow Chemistry Approaches: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and product purity for the synthesis of this and related pyrimidine derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Routes

Synthetic Strategy Potential Advantages Potential Challenges
Classical Cyclocondensation Well-established methodology Often requires harsh conditions, may lack stereocontrol
Palladium-Catalyzed Cross-Coupling High efficiency and selectivity Catalyst cost and removal, precursor availability
Microwave-Assisted Synthesis Rapid reaction times, improved yields nih.gov Scalability can be an issue

| Flow Chemistry | Enhanced safety and control, easy scale-up | Initial setup costs, optimization of parameters |

Exploration of Underutilized Reactivity Pathways and Functional Group Interconversions

The reactivity of this compound is expected to be dominated by the electrophilic nature of the pyrimidine ring and the reactivity of the chloro substituent. However, there are numerous underexplored reaction pathways that could lead to a diverse range of novel derivatives.

Potential Areas of Investigation:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is a prime site for nucleophilic displacement. A systematic study with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) could yield a library of new compounds with diverse functionalities.

Metal-Catalyzed Cross-Coupling Reactions: The chloro group can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Functional Group Interconversion of the Side Chains: The methoxy (B1213986) groups on the side chains could be targeted for demethylation to reveal hydroxyl functionalities, which could then be further elaborated.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental work and accelerating the discovery process.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, spectroscopic properties, and reactivity of the molecule. mdpi.com This can provide insights into the most likely sites for reaction and the transition states of key transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.

Virtual Screening and Catalyst Design: Computational methods can be used to screen for potential catalysts for the synthesis of the target molecule or to design new catalysts with improved activity and selectivity.

Table 2: Predicted Properties from Computational Models

Property Predicted Value/Characteristic Computational Method
Dipole Moment Moderate to High DFT
Electron Density Distribution Electron-deficient pyrimidine ring, electron-rich side chains DFT
HOMO-LUMO Gap Indicative of moderate kinetic stability DFT

| Conformational Isomers | Multiple low-energy conformers due to side chain rotation | MD Simulation |

Integration into Catalytic Cycles or Supramolecular Assemblies for Specific Chemical Functions

The unique combination of a heterocyclic core and chiral side chains makes this compound an interesting candidate for applications in catalysis and supramolecular chemistry.

Future Research Directions:

Ligand Development for Asymmetric Catalysis: The pyrimidine nitrogen atoms and the oxygen atoms of the side chains could act as coordination sites for metal centers. The chiral nature of the side chains could allow for the development of novel ligands for asymmetric catalysis.

Building Block for Supramolecular Architectures: The potential for hydrogen bonding and π-π stacking interactions makes this molecule a candidate for the construction of well-defined supramolecular assemblies, such as coordination polymers or liquid crystals.

Functional Materials: By incorporating this pyrimidine derivative into larger polymeric structures, it may be possible to develop new materials with interesting optical, electronic, or thermal properties.

Table 3: Mentioned Compounds

Compound Name
This compound
2-amino-4-chloro-6-methoxypyrimidine researchgate.net
2-chloro-4,6-dimethylpyrimidine mdpi.com
4-Chloro-6-methylpyrimidine nih.gov
4-chloro-2,6-bis(4-methyl-1-piperazinyl)-5-(methylthio)-pyrimidine uni.lu
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine bldpharm.com

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorinated pyrimidine cores can react with methoxyethyl groups under basic conditions (e.g., NaH in dry toluene) at room temperature, followed by purification via column chromatography . Multi-step protocols may require optimization of solvent systems (e.g., dichloromethane for recrystallization) to enhance yield (e.g., 90% as reported in similar compounds) .

Q. How can researchers characterize the structural properties of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve molecular geometry and disorder, as demonstrated in pyrimidine derivatives with rotational disorder (e.g., 79.3° dihedral angles between aromatic rings) . Complementary techniques include 1H^1\text{H}/13C^{13}\text{C} NMR for confirming substituent positions and mass spectrometry (ESI or EI-MS) for molecular weight validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA guidelines for chlorinated pyrimidines: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; waste should be stored in halogenated solvent containers and disposed via certified facilities .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity in multi-step syntheses?

  • Methodological Answer : Variables like catalyst choice (e.g., Pd for coupling), temperature, and solvent polarity significantly impact outcomes. For instance, NaH in dry methylbenzene promotes efficient thiol-chloride substitutions . Optimize reaction monitoring via TLC/HPLC and employ gradient elution in chromatography to separate byproducts .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic substitution sites using HOMO/LUMO maps. PubChem’s computed properties (e.g., Canonical SMILES, InChI keys) provide baseline data for molecular docking or QSAR studies . Software like Gaussian or Schrödinger Suite is recommended for modeling .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Conduct systematic SAR (Structure-Activity Relationship) studies by synthesizing analogs with varying substituents (e.g., replacing methoxyethyl with methylthio groups) . Validate bioactivity via dose-response assays (e.g., IC50_{50} in cancer cell lines) and compare with literature using meta-analysis tools .

Q. What strategies address rotational disorder in crystallographic studies of pyrimidine derivatives?

  • Methodological Answer : Refine occupancy ratios (e.g., 0.67:0.32 for major:minor conformers) using software like SHELXL. Hydrogen-bonding networks (e.g., N–H⋯N interactions) can stabilize disordered moieties, as seen in analogous structures .

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